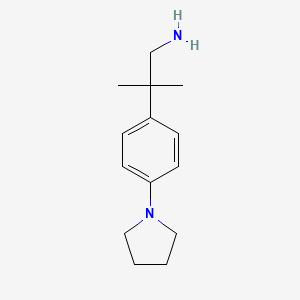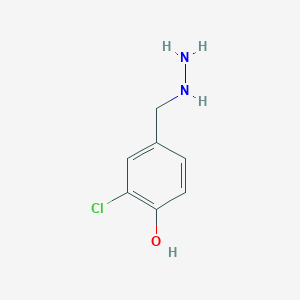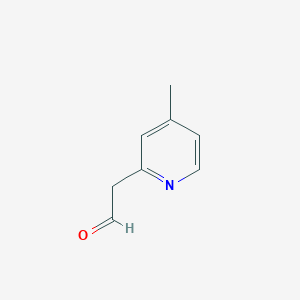
4-Methyl-2-pyridineacetaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methylpyridin-2-yl)acetaldehyde is an organic compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with a methyl group at the 4-position and an acetaldehyde group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylpyridin-2-yl)acetaldehyde can be achieved through several methods. One common approach involves the reaction of 4-methyl-2-pyridinecarboxaldehyde with appropriate reagents under controlled conditions. For instance, the use of Grignard reagents or organolithium compounds can facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of pyridine derivatives, including 2-(4-methylpyridin-2-yl)acetaldehyde, often involves catalytic processes. The use of zeolite catalysts, such as ZSM-5, has been reported to be effective in the gas-phase synthesis of pyridine bases . These methods are advantageous due to their scalability and efficiency.
化学反応の分析
Types of Reactions
2-(4-Methylpyridin-2-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
Oxidation: 2-(4-Methylpyridin-2-yl)acetic acid.
Reduction: 2-(4-Methylpyridin-2-yl)ethanol.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
科学的研究の応用
作用機序
The mechanism of action of 2-(4-methylpyridin-2-yl)acetaldehyde and its derivatives involves interactions with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. Additionally, the pyridine ring can engage in π-π interactions and hydrogen bonding, influencing the compound’s biological activity .
類似化合物との比較
Similar Compounds
2-(Pyridin-2-yl)acetaldehyde: Lacks the methyl group at the 4-position, which can affect its reactivity and biological activity.
2-(4-Methylpyridin-2-yl)ethanol: The reduced form of 2-(4-methylpyridin-2-yl)acetaldehyde, with different chemical properties and applications.
2-(4-Methylpyridin-2-yl)acetic acid: The oxidized form, used in different synthetic and industrial applications.
Uniqueness
2-(4-Methylpyridin-2-yl)acetaldehyde is unique due to the presence of both the aldehyde and methyl groups, which confer distinct reactivity patterns and potential applications. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
特性
分子式 |
C8H9NO |
|---|---|
分子量 |
135.16 g/mol |
IUPAC名 |
2-(4-methylpyridin-2-yl)acetaldehyde |
InChI |
InChI=1S/C8H9NO/c1-7-2-4-9-8(6-7)3-5-10/h2,4-6H,3H2,1H3 |
InChIキー |
XQVSHMJNMUCKGQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC=C1)CC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



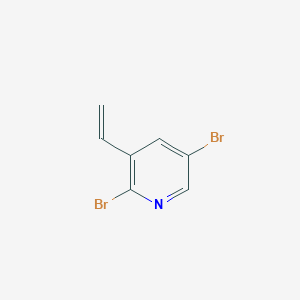
![3-(2-{4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]piperazin-1-yl}ethoxy)propanoic acid, trifluoroacetic acid](/img/structure/B15323495.png)

![1-[(4-ethylphenyl)methyl]-1H-pyrazol-5-amine](/img/structure/B15323505.png)
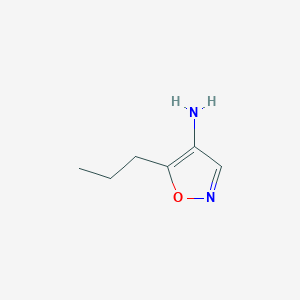
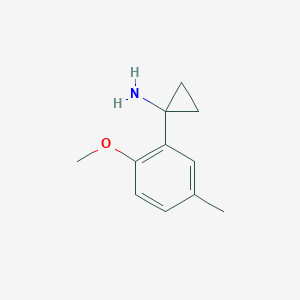
![tert-butylN-{1-[4-(hydroxymethyl)phenyl]propan-2-yl}carbamate](/img/structure/B15323526.png)

![(2-Oxa-6-azabicyclo[3.2.1]octan-1-yl)methanol](/img/structure/B15323548.png)
